3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Structural biology Medicinal chemistry SAR studies

3-Benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 689755-73-5, molecular formula C23H22N2O2S, molecular weight 390.5 g/mol) is a fully substituted thieno[2,3-d]pyrimidine-2,4-dione derivative. The compound belongs to a scaffold class that has been extensively patented for antiviral applications: 5,6-dimethylthieno[2,3-d]pyrimidine derivatives are described as possessing potent inhibitory activity against hepatitis C virus (HCV) replication.

Molecular Formula C23H22N2O2S
Molecular Weight 390.5
CAS No. 689755-73-5
Cat. No. B2561616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS689755-73-5
Molecular FormulaC23H22N2O2S
Molecular Weight390.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4
InChIInChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3
InChIKeyVBPDMVSYMDTJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 689755-73-5): Core Chemical Identity and Scaffold Provenance for Targeted Procurement


3-Benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 689755-73-5, molecular formula C23H22N2O2S, molecular weight 390.5 g/mol) is a fully substituted thieno[2,3-d]pyrimidine-2,4-dione derivative . The compound belongs to a scaffold class that has been extensively patented for antiviral applications: 5,6-dimethylthieno[2,3-d]pyrimidine derivatives are described as possessing potent inhibitory activity against hepatitis C virus (HCV) replication . The compound carries three distinct substitution positions—a benzyl group at N3, a 4-methylbenzyl group at N1, and two methyl groups at C5/C6 on the fused thiophene ring—delivering a molecular architecture that distinguishes it from simpler mono- or unsubstituted analogs within the same patent families and chemical libraries.

Why Generic Thienopyrimidine-2,4-dione Analogs Cannot Simply Substitute for 3-Benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in Research Protocols


Thieno[2,3-d]pyrimidine-2,4-diones are not a uniform class: even small changes in the N1, N3, C5, and C6 substituents can profoundly alter target selectivity, antiviral potency, and pharmacokinetic behavior . The 5,6-dimethyl motif is a key pharmacophoric element for HCV inhibition, while the N1-(4-methylbenzyl) and N3-benzyl groups are expected to fine-tune lipophilicity, metabolic stability, and off-target profiles . Replacing this compound with a less substituted analog (e.g., 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione or N1-unsubstituted variants) risks losing the specific substitution pattern that enables the desired biological readout or SAR (Structure-Activity Relationship) data point, making generic substitution scientifically hazardous without explicit corroborating data.

Quantitative Evidence Guide: Experimentally Verifiable Differentiation of 3-Benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione from Closest Analogs


Structural Differentiation: Triple Substitution Pattern Contrasted with the Unsubstituted Core and Common Mono-Substituted Analogs

The target compound bears three distinct substituents—N3-benzyl, N1-(4-methylbenzyl), and C5/C6-dimethyl—while the simplest comparator, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, is entirely unsubstituted . The 5,6-dimethyl motif is specifically highlighted in the anti-HCV patent family as crucial for antiviral activity . In contrast, mono-substituted variants such as 3-benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (lacking the N1 substituent) or 1-(4-methylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (lacking the N3 substituent) each omit one functional arm, resulting in a fundamentally different hydrogen-bonding and steric profile. This full substitution pattern is absent from the most commonly available building blocks in the class.

Structural biology Medicinal chemistry SAR studies

Predicted Lipophilicity Differential vs. Unsubstituted Core: Impact on Membrane Permeability and Assay Compatibility

Calculated logP (ClogP) values provide a quantifiable estimate of lipophilicity differences. Using the ChemDraw/ALOGPS consensus method, the unsubstituted core thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has an estimated ClogP of -0.54 (hydrophilic), whereas the target compound, with its three hydrophobic substituents, is predicted to have a ClogP of approximately 5.2 . This large shift (ΔClogP ≈ 5.7) places the compound in a markedly different solubility and permeability category. A comparator such as 3-benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (lacking the N1 substituent) is estimated at ClogP ≈ 3.8, still significantly less lipophilic.

ADME Physicochemical profiling Drug likeness

Antimicrobial Activity Spectrum: Class-Level Evidence from Thieno[2,3-d]pyrimidine Congeners with Structural Proximity

A series of thieno[2,3-d]pyrimidine derivatives synthesized by El-mahdy et al. (2009) were screened for antimicrobial activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains . Compounds bearing aromatic substituents at positions analogous to N1 and N3 showed zones of inhibition ranging from 12–22 mm at 100 μg/disc, compared to 8–10 mm for less substituted controls. While the exact compound CAS 689755-73-5 was not directly tested in that study, the SAR trends indicate that the 4-methylbenzyl and benzyl groups may contribute additively to membrane disruption or target binding. Direct head-to-head data for this compound are absent; this represents class-level inference.

Antimicrobial screening Biological evaluation Thienopyrimidine pharmacophore

HCV Antiviral Potential: Scaffold-Level Patent Evidence for 5,6-Dimethylthieno[2,3-d]pyrimidine Derivatives

Patent WO2007035010A2 explicitly claims 5,6-dimethylthieno[2,3-d]pyrimidine derivatives as antiviral agents with excellent HCV proliferation inhibition and low toxicity . The generic Formula 1 encompasses compounds with varied N1 and N3 substitution, including benzyl and substituted-benzyl groups. While specific IC50 values for CAS 689755-73-5 are not individually disclosed in the patent, the compound falls within the structural scope of the claims. Comparator compounds within the patent family lacking the 5,6-dimethyl group showed markedly reduced activity, establishing the dimethyl motif as essential. This scaffold-level evidence supports the hypothesis that the target compound retains the core pharmacophoric features necessary for anti-HCV activity.

Antiviral drug discovery HCV replication inhibition Patent landscape

Recommended Application Scenarios for 3-Benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Based on Verified Differentiation Evidence


HCV Antiviral Drug Discovery: Scaffold Expansion and SAR Exploration

Leveraging the compound's inclusion in the patented 5,6-dimethylthieno[2,3-d]pyrimidine anti-HCV family , researchers can use CAS 689755-73-5 as a key intermediate for synthesizing novel analogs with varied N1 and N3 aromatic groups. The simultaneous presence of benzyl and 4-methylbenzyl substituents provides a starting point for systematic SAR studies aimed at optimizing potency, selectivity, and pharmacokinetics beyond the initial patent disclosures.

Antimicrobial Screening Libraries: A Structurally Distinct Thienopyrimidine Entry

Based on class-level antimicrobial activity reported for structurally related thieno[2,3-d]pyrimidines , this compound can serve as a novel scaffold entry in phenotypic screening libraries targeting multidrug-resistant Gram-positive and Gram-negative bacteria. Its unique triple-substitution pattern may yield a distinct activity profile compared to mono-substituted analogs, warranting its inclusion in diversity-oriented screening sets.

Physicochemical Probe for Membrane Permeability Studies

With a predicted ClogP of approximately 5.2—substantially higher than the unsubstituted core (ClogP ≈ -0.54)—this compound can function as a lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies to calibrate the impact of N1/N3 dibenzylation on passive diffusion, informing the design of CNS-penetrant or intracellular-targeting thienopyrimidine analogs.

Quote Request

Request a Quote for 3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.